6-Bromoferulaic acid

Description

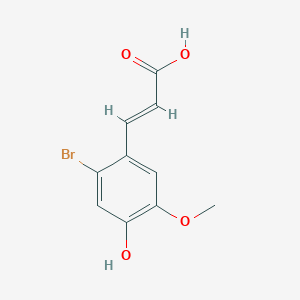

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-15-9-4-6(2-3-10(13)14)7(11)5-8(9)12/h2-5,12H,1H3,(H,13,14)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMBFUYSGHEJQS-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Methodologies

Natural Occurrence and Distribution of 6-Bromoferulaic Acid

Contrary to its parent compound, ferulic acid, which is widespread in the plant kingdom, there is currently no scientific evidence to suggest that this compound occurs naturally. Extensive searches of scientific databases and literature reveal its identity as a synthetic derivative, meaning it is produced in a laboratory setting through chemical reactions. The bromination of ferulic acid is a common synthetic route to obtain this compound. Therefore, discussions of its natural distribution in plants, marine organisms, or any other natural source are not applicable.

Advanced Techniques for Isolation and Purification from Natural Sources

Given that this compound is not found in nature, there are no established methodologies for its isolation and purification from natural sources. The techniques outlined below are typically applied to compounds that are present in complex natural matrices. Since this compound is a product of chemical synthesis, its purification is achieved through standard laboratory procedures used to separate reaction products from unreacted starting materials and byproducts.

While not used for isolation from natural sources, chromatographic techniques are crucial for the purification of synthetically produced this compound. Methods such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve high purity of the final compound.

Extraction methodologies are irrelevant in the context of this compound as it is not extracted from a natural source.

Crystallization is a key step in the purification of synthetic this compound. After synthesis and initial purification by chromatography, crystallization from a suitable solvent or solvent mixture is often used to obtain the compound in a highly pure, crystalline form.

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches for 6-Bromoferulic Acid

The total synthesis of 6-bromoferulic acid can be conceptually approached through two primary routes: the direct bromination of ferulic acid or the synthesis from a brominated precursor.

A common and established method for synthesizing ferulic acid itself is the condensation reaction between vanillin (B372448) and malonic acid. chemicalbook.com This reaction is typically catalyzed by a weak base like piperidine (B6355638) in a suitable solvent. chemicalbook.com An improved version of this method utilizes benzylamine (B48309) as the catalyst and toluene (B28343) as the solvent, which can reduce the reaction time significantly. chemicalbook.com

Following the synthesis of ferulic acid, electrophilic aromatic substitution can be employed to introduce a bromine atom onto the aromatic ring. The hydroxyl and methoxy (B1213986) groups on the ferulic acid ring are ortho-, para-directing. Given that the para position to the hydroxyl group is occupied by the propenoic acid side chain, bromination is expected to occur at the positions ortho to the hydroxyl group (C5) or ortho to the methoxy group (C2 and C6). The position of bromination can be influenced by the choice of brominating agent and reaction conditions. To achieve regioselective bromination at the C6 position, specific directing groups or catalysts might be necessary.

Alternatively, the synthesis can commence with a pre-brominated starting material. For instance, 5-bromovanillin (B1210037) could be subjected to a condensation reaction with malonic acid to yield 6-bromoferulic acid directly. This approach offers better control over the regioselectivity of the bromination.

A study on the synthesis of ferulic acid derivatives reported the creation of a brominated ferulic ester (FE11), which demonstrated significant cytotoxicity against A-549 lung cancer cell lines. scirp.org This highlights the feasibility of incorporating bromine into the ferulic acid scaffold. scirp.org

Table 1: Proposed Total Synthesis Strategies for 6-Bromoferulic Acid

| Strategy | Starting Materials | Key Reactions | Potential Reagents and Conditions | Primary Product |

|---|---|---|---|---|

| Route 1 | Ferulic Acid | Electrophilic Aromatic Bromination | N-Bromosuccinimide (NBS), Br2 in acetic acid | Mixture of brominated isomers, including 6-bromoferulic acid |

| Route 2 | 5-Bromovanillin, Malonic Acid | Knoevenagel Condensation | Piperidine, Pyridine, heat | 6-Bromoferulic acid |

Chemo-Enzymatic Synthesis of 6-Bromoferulic Acid

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations to achieve high selectivity and milder reaction conditions. For 6-bromoferulic acid, this approach would likely involve the enzymatic modification of the pre-synthesized brominated phenolic acid. Lipases and feruloyl esterases are prominent enzymes used for the modification of ferulic acid and its derivatives. franciscoploulab.euresearchgate.netscispace.com

These enzymes are particularly effective in catalyzing esterification and transesterification reactions. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been successfully used to synthesize various ferulic acid esters. franciscoploulab.eugoogle.com This enzymatic approach could be applied to 6-bromoferulic acid to produce a variety of its esters, potentially enhancing its lipophilicity and altering its biological activity.

The process typically involves reacting 6-bromoferulic acid with an alcohol in a non-aqueous solvent, with the enzyme acting as the catalyst. The use of enzymes offers several advantages, including high regioselectivity (esterification of the carboxylic acid group without affecting the phenolic hydroxyl group) and the avoidance of harsh chemical reagents.

Table 2: Potential Chemo-Enzymatic Synthesis of 6-Bromoferulic Acid Derivatives

| Enzyme | Substrates | Reaction Type | Potential Products |

|---|---|---|---|

| Lipase (e.g., from Candida antarctica) | 6-Bromoferulic acid, various alcohols (e.g., ethanol, lauryl alcohol) | Esterification | Ethyl 6-bromoferulate, Lauryl 6-bromoferulate |

Derivatization Strategies and Analogue Synthesis

Derivatization of 6-bromoferulic acid is a key strategy to create analogues with potentially improved physicochemical properties and biological activities. The primary sites for derivatization are the carboxylic acid and the phenolic hydroxyl group.

Esterification: As mentioned in the chemo-enzymatic section, the carboxylic acid group can be readily esterified with various alcohols to produce esters. These reactions can be performed using traditional chemical methods (e.g., Fischer esterification with an acid catalyst) or through enzymatic catalysis for greater selectivity. franciscoploulab.eugoogle.com The resulting esters often exhibit increased lipophilicity. Studies on ferulic acid have shown that esterification can influence its antioxidant properties. nih.gov

Amide Formation: The carboxylic acid can also be converted to an amide by first activating it, for example, by converting it to an acyl chloride with thionyl chloride, followed by reaction with a primary or secondary amine. scirp.org A series of ferulic amides have been synthesized and evaluated for their biological activities. scirp.org

Etherification: The phenolic hydroxyl group can be alkylated to form ethers. This modification would impact the antioxidant properties of the molecule, as the phenolic hydroxyl group is crucial for free radical scavenging. scirp.org

Table 3: Derivatization Strategies for 6-Bromoferulic Acid

| Functional Group | Reaction | Reagents | Product Class |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst or Lipase | Esters |

| Carboxylic Acid | Amide Formation | Thionyl chloride, Amine | Amides |

Biosynthetic Pathway Investigations and Precursor Studies

The natural biosynthesis of ferulic acid is well-established and occurs in plants via the phenylpropanoid pathway. wikipedia.org The pathway starts with the amino acid L-phenylalanine or L-tyrosine. wikipedia.org In the case of L-phenylalanine, it is first converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequent hydroxylation and methylation steps lead to caffeic acid and finally ferulic acid, with the methylation being catalyzed by a caffeate O-methyltransferase. wikipedia.org

There is no known natural biosynthetic pathway that produces 6-bromoferulic acid. However, the field of synthetic biology offers the potential to engineer microorganisms to produce halogenated natural products. The bromination step would require the introduction of a specific halogenase enzyme. Flavin-dependent halogenases are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds, including those with phenolic structures. nih.govresearchgate.netrsc.org These enzymes utilize a flavin cofactor, molecular oxygen, and a halide salt to perform the halogenation. researchgate.net

Theoretically, a biosynthetic pathway for 6-bromoferulic acid could be engineered in a host organism like E. coli. This would involve introducing the genes for the ferulic acid biosynthetic pathway from plants and a suitable flavin-dependent halogenase that can recognize ferulic acid or one of its precursors as a substrate and regioselectively brominate it at the C6 position. While this remains a hypothetical approach, advancements in enzyme engineering and metabolic engineering make it a plausible future strategy. researchgate.netmdpi.com

Table 4: Established Biosynthetic Pathway to Ferulic Acid

| Precursor | Intermediate | Enzyme Class |

|---|---|---|

| L-Phenylalanine | Cinnamic Acid | Phenylalanine Ammonia-Lyase (PAL) |

| Cinnamic Acid | p-Coumaric Acid | Cinnamate-4-Hydroxylase (C4H) |

| p-Coumaric Acid | Caffeic Acid | p-Coumarate 3-Hydroxylase (C3H) |

Advanced Analytical Characterization

Spectroscopic Characterization Methodologies

Spectroscopy involves the interaction of electromagnetic radiation with the sample to produce a spectrum, which serves as a molecular fingerprint. Different spectroscopic methods probe different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 6-Bromoferulaic acid, ¹H NMR and ¹³C NMR spectra are used to confirm the positions of the bromine atom, the methoxy (B1213986) group, and the acrylic acid side chain on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to each unique proton in the molecule. The aromatic protons would appear as singlets in the downfield region due to the substitution pattern. The vinyl protons of the acrylic acid moiety would exhibit signals with characteristic coupling constants, and the methoxy group protons would present as a sharp singlet. The acidic proton of the carboxyl group would typically be a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The spectrum would show signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons (including those bonded to the bromine, hydroxyl, and methoxy groups), and the methoxy carbon. The chemical shifts are influenced by the electronic effects of the substituents.

Interactive Table: Expected NMR Data for this compound

| Analysis Type | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic (Ar-H) | ~6.8 - 7.5 | Two singlets expected due to substitution pattern. |

| ¹H NMR | Vinylic (-CH=CH-) | ~6.3 - 7.8 | Two doublets with a characteristic trans coupling constant (J ≈ 16 Hz). |

| ¹H NMR | Methoxy (-OCH₃) | ~3.9 | Sharp singlet. |

| ¹H NMR | Carboxylic Acid (-COOH) | >10 | Broad singlet, position can vary. |

| ¹³C NMR | Carbonyl (C=O) | ~168 | |

| ¹³C NMR | Vinylic (-CH=CH-) | ~115 - 145 | |

| ¹³C NMR | Aromatic (Ar-C) | ~110 - 150 | Includes carbons attached to Br, OH, and OCH₃. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

This compound has been characterized as a novel matrix for matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry. nih.govsigmaaldrich.com In this context, it serves to facilitate the ionization of large biomolecules like peptides. nih.gov Studies have shown that this compound is particularly effective for detecting large peptides (3-5 kDa) and those containing acidic amino acids or proline. nih.govsigmaaldrich.com Its performance has been compared to standard matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydrobenzoic acid (DHBA). nih.govsigmaaldrich.com The bromination at the 6-position of ferulic acid was identified as optimal for this application. nih.gov When used in MALDI-QIT-TOF-MS (quadrupole ion trap time-of-flight mass spectrometry), it has proven to be a suitable matrix for tandem mass spectrometry (MS/MS) analysis. nih.govsigmaaldrich.com

In a standard analysis of the compound itself, the mass spectrum would show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org

Interactive Table: Mass Spectrometry Characteristics of this compound

| Parameter | Description | Reference |

|---|---|---|

| Application | Used as a novel matrix for MALDI-TOF mass spectrometry. | nih.govsigmaaldrich.com |

| Ionization Suitability | Effective for ionizing large peptides (3-5 kDa) and peptides with acidic residues. | nih.gov |

| Molecular Ion | Exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br). |

| Fragmentation | Expected to show losses of -OH (M-17) and -COOH (M-45) fragments, typical for carboxylic acids. | libretexts.org |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing molecular vibrations such as stretching and bending. utdallas.edu It is a highly effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The presence of the carboxylic acid is indicated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹. utdallas.edulibretexts.org The phenolic O-H group would show a broad absorption in the 3200-3600 cm⁻¹ range. libretexts.org C-H stretching vibrations from the aromatic ring and the vinyl group are expected between 3000 and 3100 cm⁻¹, while the C-H stretch of the methoxy group would appear around 2900 cm⁻¹. libretexts.orgpressbooks.pub The spectrum would also feature C=C stretching absorptions for the alkene and aromatic ring in the 1450-1650 cm⁻¹ region. pressbooks.pub The C-O stretching of the ether and carboxylic acid would be visible in the 1200-1300 cm⁻¹ range. libretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Phenol (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic/Vinylic (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Methoxy (-C-H) | C-H Stretch | ~2900 | Medium |

| Carboxylic Acid (C=O) | C=O Stretch | ~1710 | Strong |

| Alkene/Aromatic (C=C) | C=C Stretch | 1450 - 1650 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. mt.com This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems. vscht.cz

The structure of this compound, containing a benzene ring conjugated with an acrylic acid moiety (a cinnamic acid derivative), constitutes an extensive chromophore. This conjugation is expected to result in strong absorption in the UV region. Studies on similar cinnamic acid derivatives show strong absorbance maxima (λmax) in the 300-400 nm range. academie-sciences.fr The exact position of λmax is influenced by the solvent used for the analysis. academie-sciences.fr Absorption measurements have been performed on this compound, which is relevant to its function as a MALDI matrix, as these matrices must absorb the UV laser radiation used in the technique. nih.gov

Interactive Table: Expected UV-Vis Spectral Properties for this compound

| Parameter | Expected Value/Region | Reason |

|---|---|---|

| λmax | 300 - 400 nm | Due to the extended π-conjugated system of the cinnamic acid core structure. |

| Molar Absorptivity (ε) | High | Characteristic of molecules with extensive chromophores. |

Chromatographic Analytical Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. nih.gov It is widely used for the analysis of phenolic acids due to its high resolution and sensitivity.

A typical method for analyzing this compound would employ a reverse-phase HPLC system. nih.gov This setup uses a nonpolar stationary phase, most commonly a C18 column, and a polar mobile phase. nih.govlcms.cz The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time. A common mobile phase combination for phenolic acids is a mixture of an aqueous acidic solution (e.g., water with a small percentage of formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is typically performed with a UV-Vis diode array detector (DAD), set to a wavelength corresponding to the compound's absorbance maximum (λmax), likely around 320 nm. nih.gov

Interactive Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the polar mobile phase. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. nih.gov |

| Elution Mode | Gradient | To achieve optimal separation from impurities. |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV-Vis DAD at ~320 nm | To detect and quantify the compound based on its UV absorbance. |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For non-volatile or polar compounds like this compound, chemical derivatization is a mandatory prerequisite to increase volatility and thermal stability, making them suitable for GC analysis. shimadzu.comlmaleidykla.lt The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group in the structure of this compound necessitates derivatization. shimadzu.com

The most common derivatization process for such functional groups is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.lt The derivatized compound can then be analyzed, typically using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced sensitivity and structural confirmation. jppres.comlibretexts.org

The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. libretexts.org While specific studies detailing the GC analysis of this compound are not prevalent in the literature, the methodology applied to similar phenolic acids provides a clear framework for its potential analysis. lmaleidykla.lt

Table 1: Illustrative GC Parameters for Analysis of Derivatized Phenolic Acids

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | BSTFA with TMCS | To increase the volatility of the analyte by converting -OH and -COOH groups to their TMS ethers/esters. |

| Column Type | Capillary Column (e.g., DB-5ms, HP-1) | Provides high-resolution separation of complex mixtures. |

| Injector Temperature | 250-280°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Allows for the separation of compounds with different boiling points. |

| Carrier Gas | Helium, Nitrogen | Inert mobile phase to carry the analyte through the column. libretexts.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general quantification, while MS offers definitive identification. libretexts.org |

Ion Chromatography

Ion chromatography (IC) is a separation technique that analyzes ionic species. It is particularly well-suited for the analysis of organic acids, which can exist as anions in aqueous solutions. diduco.comshimadzu.com this compound, with its carboxylic acid group, can be readily analyzed by anion-exchange chromatography. diduco.com

In this method, a sample solution is injected into the IC system, where it passes through an anion-exchange column. diduco.com The negatively charged carboxylate of this compound interacts with the positively charged stationary phase. Elution is typically achieved by using a basic eluent, such as a carbonate-bicarbonate buffer or a hydroxide (B78521) solution, which competes with the analyte for the exchange sites. diduco.com Detection is commonly performed using a conductivity detector, often preceded by a suppressor column that reduces the background conductivity of the eluent to enhance the signal from the analyte ion. thermofisher.com

The selectivity of IC allows for the separation of this compound from other inorganic and organic anions that may be present in a sample matrix. ipc.org Coupling IC with mass spectrometry (IC-MS) can provide even greater selectivity and sensitivity, confirming the identity of the peak based on its mass-to-charge ratio. thermofisher.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.organton-paar.com It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. uhu-ciqso.es

Single-Crystal X-ray Diffraction Studies

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound must first be grown. This is often the most challenging step in the process. libretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays into a specific pattern of reflections. wikipedia.org

By measuring the intensities and positions of these reflections, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org This map is then interpreted to build an atomic model of the molecule. While specific crystallographic data for this compound is not publicly available, a successful analysis would yield the parameters listed in the table below.

Table 2: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Data Parameter | Description | Example Value |

| Chemical Formula | C₁₀H₉BrO₄ | Confirmed by analysis |

| Formula Weight | 289.08 g/mol | Confirmed by analysis |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). utah.edu | To be determined |

| Space Group | The symmetry group of the crystal. utah.edu | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Volume (ų) | The volume of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | To be determined |

Protein-Ligand Co-crystallization Studies

Protein-ligand co-crystallization is a technique used to determine the structure of a small molecule (ligand) as it is bound to its protein target. nih.gov This method is fundamental in structural biology and drug design. nih.govnih.gov If this compound were being investigated as an inhibitor or binder of a specific enzyme or receptor, co-crystallization would be a key step.

The process involves mixing a purified solution of the target protein with the ligand, this compound, typically at a molar excess of the ligand to ensure saturation of the binding sites. units.ithamptonresearch.com This protein-ligand complex is then subjected to crystallization screening to find conditions that yield diffraction-quality crystals. libretexts.orgnih.gov

An alternative method is soaking, where pre-existing crystals of the protein are soaked in a solution containing the ligand. nih.govnih.gov X-ray diffraction analysis of the resulting complex crystal reveals the precise binding mode of this compound, including the specific amino acid residues involved in the interaction and the conformation of the ligand within the binding pocket. nih.gov Such studies provide invaluable insights into the molecular basis of the ligand's biological activity. libretexts.org

Advanced Quantification Methodologies

For the sensitive and accurate quantification of this compound, hyphenated analytical techniques are generally employed. Methodologies combining the high separation power of chromatography with the high specificity of mass spectrometry are the gold standard.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. Following derivatization, GC-MS can provide low detection limits and structural confirmation. nih.gov LC-MS is often preferred as it can typically analyze the compound directly without derivatization, which simplifies sample preparation and avoids potential side reactions.

In LC-MS analysis, this compound would be separated from matrix components using reverse-phase high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap instrument. Using techniques like selected reaction monitoring (SRM) on a triple quadrupole instrument allows for highly selective and sensitive quantification even in complex biological or environmental samples. A recent study highlighted the use of a related compound, 6-bromoferulic acid (6-BFA), as a matrix for matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry, demonstrating its utility in advanced mass spectrometric applications. nih.gov

Based on a comprehensive review of available scientific literature from the conducted searches, there is currently insufficient specific data to generate a detailed article on the molecular mechanisms of action for This compound according to the provided outline.

Extensive and targeted searches for research findings on the cellular and subcellular targeting of this compound, as well as its modulation of the Nuclear Factor Kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, JAK/STAT, and Nrf2 signaling pathways, did not yield specific results. The existing literature focuses on related compounds, such as Ferulic Acid itself, but lacks the detailed experimental data for its 6-bromo derivative that would be necessary to fulfill the request for a thorough and scientifically accurate article with the specified content and data tables.

Therefore, it is not possible to provide the requested article while adhering to the strict requirements of focusing solely on this compound and ensuring scientific accuracy based on published research.

Molecular Mechanisms of Action

Enzyme Modulation and Inhibition Kinetics

The potential for 6-Bromoferulaic acid to act as an enzyme modulator is an area requiring further investigation.

Specific enzyme targets for this compound have not been identified in the available scientific research. Consequently, a definitive profile of its enzyme modulation activity cannot be established at this time.

As no specific enzyme targets have been identified for this compound, there are no corresponding kinetic studies detailing its inhibition profile. Data on parameters such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC₅₀) are not available.

Table 1: Enzyme Inhibition Kinetic Data for this compound (Note: This table is provided for structural purposes as requested. No data is available in the scientific literature.)

| Enzyme Target | Inhibitor | K_i Value | IC₅₀ Value | Type of Inhibition |

|---|---|---|---|---|

| Data Not Available | This compound | N/A | N/A | N/A |

Protein-Ligand Interactions

Detailed studies, such as X-ray crystallography or computational docking, that characterize the specific protein-ligand interactions between this compound and target proteins are not present in the current body of scientific literature. The molecular basis for any potential binding, including specific amino acid residue interactions, remains uncharacterized.

Gene Expression and Proteomic Modulations

There is no available research from transcriptomic or proteomic analyses to indicate how this compound may alter gene expression or the proteome of cells or organisms. The impact of this compound on the up- or down-regulation of specific genes or proteins has not been documented.

Table 2: Summary of Gene and Protein Modulation by this compound (Note: This table is provided for structural purposes as requested. No data is available in the scientific literature.)

| Gene/Protein | Change in Expression | Fold Change | Cell/Tissue Type |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

Pharmacological Activities and Preclinical Investigations

Anti-inflammatory Mechanisms

Inflammasome Pathway Interventions

No studies were identified that specifically investigate the effects of 6-Bromoferulaic acid on the inflammasome pathway. The parent compound, ferulic acid, is recognized for its anti-inflammatory properties, which are partly attributed to the inhibition of pathways like NF-κB and JAK/STAT, and the reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha. mdpi.comzellavie.ch However, direct intervention with the NLRP3 inflammasome or other inflammasome complexes has not been documented for this compound.

Anticancer Activities and Molecular Mechanisms

While various derivatives of ferulic acid and other brominated heterocyclic compounds have been synthesized and evaluated for anticancer activities, specific data for this compound is not available in the reviewed literature. nih.govnih.govresearchgate.netresearcher.life The parent compound, ferulic acid, has demonstrated multiple anticancer effects in various research models. nih.gov

Antiproliferative Effects in Cancer Cell Lines

No data regarding the specific antiproliferative effects or IC₅₀ values of this compound on any cancer cell lines were found in the conducted literature search.

For context, studies on other compounds, such as certain caffeic acid derivatives, have shown potent antiproliferative activity with IC₅₀ values in the low micromolar range against cell lines like LNCaP. nih.gov Similarly, various 6-bromo quinazoline (B50416) derivatives have demonstrated significant cytotoxicity against MCF-7 and SW480 cancer cell lines. researchgate.netresearcher.life However, equivalent evaluations for this compound have not been published.

Data Table: Antiproliferative Effects of this compound No data is available to populate this table.

Apoptosis Induction Pathways

There are no specific studies detailing the molecular mechanisms by which this compound may induce apoptosis. The process of apoptosis is complex, involving intrinsic (mitochondrial) and extrinsic (death receptor) pathways that converge on the activation of caspases. frontiersin.orggenome.jpcellsignal.comqiagen.com For example, ferulic acid has been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases in certain cancer models. nih.govfrontiersin.org However, whether this compound can trigger similar pathways involving key proteins like caspases, cytochrome c, or members of the Bcl-2 family remains uninvestigated. frontiersin.org

Cell Cycle Arrest Mechanisms

The potential for this compound to induce cell cycle arrest has not been reported. Cell cycle progression is regulated by cyclins and cyclin-dependent kinases (CDKs), and arrest at checkpoints like G1/S or G2/M is a common mechanism for anticancer agents. nih.govucl.ac.ukabcam.com Phenolic compounds, in general, have been noted for their ability to induce cell cycle arrest. jchemlett.com For instance, the parent ferulic acid has been associated with cell cycle modulation, but specific phases or molecular targets for this compound have not been identified. nih.gov

Anti-metastatic and Anti-angiogenic Potentials

No research detailing the anti-metastatic or anti-angiogenic potential of this compound could be located.

Anti-metastatic Potential: Metastasis involves cell invasion, migration, and colonization. nih.govnih.govfrontiersin.orgreactionbiology.com Ferulic acid has been shown to suppress the metastatic potential in breast cancer models, partly by reversing the epithelial-mesenchymal transition (EMT). researchgate.net There is no evidence to indicate whether this compound has similar effects.

Anti-angiogenic Potential: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often targeted by anticancer therapies. ajmb.orgnih.govnih.govibidi.com Ferulic acid has been identified as an inhibitor of the FGFR1-mediated PI3K-Akt signaling pathway, leading to anti-angiogenic effects. nih.govmdpi.com No comparable in vitro (e.g., tube formation assay) or in vivo (e.g., chick chorioallantoic membrane assay) studies have been published for this compound.

Preclinical In Vivo Anticancer Efficacy (Animal Models)

There are no published preclinical studies evaluating the in vivo anticancer efficacy of this compound in any animal models. Such studies, typically using xenograft or syngeneic models, are essential to determine a compound's therapeutic potential by assessing its impact on tumor growth, volume, and metastasis in a living organism. crownbio.comwuxibiology.comiitri.orgnih.gov While ferulic acid has been tested in various xenograft models showing inhibition of tumor growth and angiogenesis, this compound has not undergone similar in vivo evaluation. nih.govnih.gov

Data Table: Preclinical In Vivo Efficacy of this compound No data is available to populate this table.

Lack of Scientific Data Precludes Analysis of this compound's Pharmacological Activities

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed article on the neuroprotective and antimicrobial properties of the chemical compound this compound.

Extensive searches were conducted to locate research pertaining specifically to this compound and its effects related to:

Protection against neuronal damage

Modulation of neuroinflammation

Impact on neurological function in animal models

Antibacterial mechanisms

Antifungal mechanisms

The search results did not yield any specific preclinical investigations or studies detailing the pharmacological activities of this compound in these areas. While a significant body of research exists for the parent compound, ferulic acid, and for other halogenated derivatives, this information does not directly apply to the 6-bromo- variant. The strict requirement to focus solely on this compound cannot be met with the currently available scientific evidence.

Therefore, it is not possible to provide an accurate and informative article that adheres to the requested outline and content requirements. Generating content would require speculation or the incorrect attribution of properties from related but distinct chemical entities, which would not meet the standards of scientific accuracy. No data tables or detailed research findings for this compound could be located.

Antimicrobial Properties and Mechanisms

Antiviral Mechanisms

No research data could be found regarding the antiviral mechanisms of 6-bromoferulic acid. Studies on the potential for this compound to inhibit viral entry, replication, assembly, or release have not been published in the available scientific literature. Therefore, its efficacy and mode of action against any type of virus remain unknown.

Anti-biofilm Activities

Similarly, there is no available research on the anti-biofilm activities of 6-bromoferulic acid. Investigations into its ability to inhibit biofilm formation, disrupt existing biofilms, or interfere with quorum sensing mechanisms in bacteria have not been reported. Consequently, its potential as an agent to combat bacterial biofilms is yet to be explored.

Other Preclinical Pharmacological Activities

Beyond the specific areas of antiviral and anti-biofilm research, there is a general lack of information on other preclinical pharmacological activities of 6-bromoferulic acid. While derivatives of ferulic acid have been investigated for various biological activities, including antioxidant and anti-inflammatory effects, no such studies have been published specifically for the 6-bromo substituted variant. Its interactions with cellular targets, signaling pathways, or its effects in animal models of disease have not been documented in the accessible scientific domain.

Structure Activity Relationship Sar Studies

Elucidating Key Pharmacophores for Bioactivity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. researchgate.net For a molecule like 6-bromoferulaic acid, key pharmacophoric features would likely include:

Hydrogen Bond Donors and Acceptors: The phenolic hydroxyl group and the carboxylic acid group are potent hydrogen bond donors and acceptors. The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor. These features are critical for anchoring the molecule within the binding site of a protein.

Aromatic Ring: The benzene (B151609) ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein.

Halogen Bond Donor: The bromine atom at the 6-position can act as a halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction in drug design, where the electropositive crown of the halogen atom interacts with a nucleophilic site on the biological target. nih.gov

Hydrophobic Regions: The acrylic acid side chain and the methyl group of the methoxy substituent contribute to the molecule's hydrophobic character, which can be crucial for binding to hydrophobic pockets in a receptor.

While no specific pharmacophore models for this compound have been published, these general features provide a blueprint for what to look for when studying its interaction with biological targets.

Impact of Structural Modifications on Efficacy

Although systematic structural modification studies on this compound are not available, research on other halogenated ferulic acid derivatives provides valuable insights into how changes to the core structure might affect biological activity.

The introduction of a halogen atom to the ferulic acid scaffold has been shown to modulate its biological properties. For instance, a study on ferulic acid esters demonstrated that a brominated derivative (FE11) exhibited cytotoxic activity against various cancer cell lines. scirp.orgresearchgate.net This suggests that the presence of bromine can contribute to the anticancer potential of the ferulic acid backbone.

The position of the halogen substituent is also critical. In a series of ferulic acid derivatives synthesized for their antibacterial activity, the position of bromine on the phenyl ring significantly influenced their efficacy against different bacterial strains. tandfonline.com For example, a 4-bromo substituent was more effective against Xanthomonas oryzae pv. oryzicola (Xoc), whereas a 3-bromo substituent showed better activity against Xanthomonas axonopodis pv. citri (Xac) and Pseudomonas syringae pv. actinidiae (Psa). tandfonline.com This highlights the importance of the precise placement of the bromine atom for optimal interaction with the target.

Furthermore, in a study of diphenyl acrylic acid derivatives of ferulic acid, the introduction of bromine was found to decrease their antiviral activity against the Respiratory Syncytial Virus (RSV). frontiersin.org This indicates that the effect of halogenation is target-specific and does not universally enhance bioactivity.

Below is a table summarizing the reported cytotoxic activity of a brominated ferulic acid ester, providing a glimpse into the potential efficacy of this class of compounds.

| Compound | R' Group | Cell Line | IC50 (µg/mL) |

| FE11 | -CH2-CH2-Br | HT-29 | 50 |

| FE11 | -CH2-CH2-Br | HeLa | 55 |

| FE11 | -CH2-CH2-Br | A-549 | 20 |

| Data sourced from Kiran, T. N. R., et al. (2015). scirp.orgresearchgate.net |

Computational Approaches in SAR

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be invaluable for predicting the biological activity of this compound and guiding future research.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ekb.eg For this compound, a QSAR study would involve synthesizing a library of derivatives with modifications at various positions (e.g., different halogens at the 6-position, alterations to the acrylic acid side chain) and testing their biological activity. The resulting data could then be used to build a predictive model.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov A docking study of this compound into the active site of a relevant enzyme or receptor could reveal key binding interactions and help to rationalize its potential mechanism of action. For example, it could elucidate the role of the bromine atom in halogen bonding with the target.

While no specific computational studies on this compound have been reported, these methods represent a powerful avenue for future investigation into its SAR.

Stereochemical Influences on Activity

Generally, the trans isomer of ferulic acid is the more stable and more commonly occurring form in nature. It is plausible that the trans isomer of this compound would also be the more active form, as its elongated structure might allow for more extensive interactions with a target. However, without experimental data comparing the activity of the two isomers, this remains speculative. The synthesis of both the E and Z isomers of this compound and the evaluation of their biological activities would be a crucial step in fully understanding its SAR.

Metabolic Studies and Pharmacokinetics Preclinical

Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Models

There is currently no published scientific literature detailing the absorption, distribution, metabolism, and excretion (ADME) profile of 6-bromoferulaic acid in any preclinical model.

Biotransformation Pathways and Metabolite Identification

Specific biotransformation pathways for this compound have not been identified, and no metabolites have been reported in scientific literature.

Enzyme-Mediated Metabolism

The specific enzymes, such as cytochrome P450 isoforms or phase II conjugation enzymes, involved in the metabolism of this compound have not been investigated or reported.

Bioavailability Considerations in Preclinical Settings

There is no available data on the oral or systemic bioavailability of this compound in any preclinical species.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets

A critical step in the development of any new therapeutic agent is the identification of its precise molecular targets. For 6-bromoferulaic acid, this remains a significant area for future investigation. The known anti-inflammatory and antioxidant properties of its parent compound, ferulic acid, suggest that the brominated derivative may interact with similar pathways, but potentially with altered affinity or efficacy.

Future research should focus on screening this compound against a panel of enzymes and receptors involved in inflammation and oxidative stress. Based on the mechanisms of structurally related compounds, promising targets for investigation include:

Nuclear Factor-kappa B (NF-κB): A key regulator of the inflammatory response. A study on umbelliferone (B1683723) 6-carboxylic acid, another modified natural product, demonstrated that its anti-inflammatory effects were mediated through the inhibition of NF-κB activation. nih.gov It is plausible that this compound could exert similar inhibitory effects.

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These are pro-inflammatory enzymes whose expression is often upregulated in pathological conditions. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. nih.gov

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: As seen with gallic acid in non-small cell lung cancer cells, this pathway is a critical regulator of cell proliferation and survival, representing a potential target for anticancer activity. nih.gov

Keap1-Nrf2 Pathway: Ferulic acid is known to activate the Nrf2 antioxidant response element pathway. Investigating whether bromination at the 6-position modulates this activity could reveal enhanced cytoprotective and antioxidant capabilities.

Systematic screening using high-throughput assays, proteomics, and molecular docking studies will be essential to map the interactome of this compound and uncover its primary and secondary molecular targets.

Development of Advanced Delivery Systems

The clinical utility of phenolic compounds like ferulic acid is often hampered by poor bioavailability, low aqueous solubility, and rapid metabolism. It is anticipated that this compound may face similar pharmacokinetic challenges. Therefore, the development of advanced delivery systems is paramount for its translational potential.

Research in this area should explore various nanocarrier platforms that have shown promise for delivering similar molecules. Current time information in Bangalore, IN. These systems can protect the compound from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells.

Potential Delivery Systems for this compound

| Delivery System | Potential Advantages | Relevant Research on Related Compounds |

|---|---|---|

| Polymeric Nanoparticles | Enhanced stability, controlled release, potential for surface modification for targeting. | Chitosan-based nanoparticles have been used to improve the delivery of ferulic acid. |

| Liposomes | High biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs, can be engineered for targeted release. | Used for various natural antioxidants to improve bioavailability. |

| Micelles | Can solubilize poorly water-soluble compounds, small size allows for tissue penetration. | Bile acid-based micelles have been explored for delivering antidiabetic drugs. frontiersin.org |

| pH-Sensitive Nanoparticles | Designed to release their payload in response to specific pH environments, such as acidic tumor microenvironments or inflamed tissues. tandfonline.com | Polymers like polyacrylic acid and polyhistidine are used in these systems. tandfonline.com |

Future work should involve formulating this compound into these delivery systems and conducting thorough in vitro and in vivo characterization to assess their impact on the compound's pharmacokinetic profile and therapeutic efficacy.

Combination Therapies with this compound

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. semanticscholar.org This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. The potential of this compound as a component of combination regimens is a promising avenue for research.

Given the anticipated anticancer and antimicrobial activities based on studies of ferulic acid derivatives, several combination strategies can be envisioned:

Combination with Chemotherapy: Many natural compounds enhance the efficacy of conventional chemotherapeutic agents. For instance, gallic acid has been shown to enhance the anticancer effects of cisplatin (B142131) in lung cancer cells. nih.gov Future studies could explore whether this compound can sensitize cancer cells to drugs like cisplatin or doxorubicin, potentially by inhibiting drug resistance pathways or augmenting apoptotic signals.

Combination with Antibiotics: The emergence of antibiotic-resistant bacteria is a global health crisis. Phenolic acids have demonstrated antibacterial activity, and their combination with traditional antibiotics could produce synergistic effects. nih.gov Research should investigate if this compound can disrupt bacterial membranes or inhibit efflux pumps, thereby re-sensitizing resistant strains to existing antibiotics.

Combination with Immunotherapy: There is growing evidence that some natural compounds can modulate the tumor microenvironment and enhance anti-tumor immune responses. Investigating the potential of this compound to be combined with immune checkpoint inhibitors could open up new possibilities in cancer treatment.

Addressing Challenges in Preclinical Research

Translating a novel compound from the bench to the bedside is fraught with challenges. For this compound, several key preclinical hurdles must be addressed.

Standardized Synthesis and Characterization: A robust and scalable synthetic route for producing high-purity this compound is essential. While methods for synthesizing other ferulic acid derivatives exist, an optimized protocol specific to this compound needs to be established and validated. rsc.orgacs.org Comprehensive characterization using techniques like NMR, mass spectrometry, and X-ray crystallography will be required to confirm its structure and purity.

Development of Relevant In Vitro and In Vivo Models: The therapeutic potential of this compound must be evaluated in a battery of relevant disease models. This includes establishing appropriate cancer cell lines, bacterial strains, and animal models of inflammation, neurodegeneration, and cancer that can accurately predict clinical outcomes.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of related analogs (e.g., with different halogen substitutions or modifications to the acrylic acid side chain) will be crucial. SAR studies help in identifying the key structural features responsible for biological activity and guide the design of more potent and selective derivatives. nih.gov For example, studies on other phenolic acids have shown that lipophilicity and the substitution pattern of hydroxyl and methoxy (B1213986) groups significantly influence antibacterial activity. nih.gov

Emerging Applications of this compound Research

Beyond the well-established antioxidant and anti-inflammatory roles of phenolic acids, research into derivatives like this compound could unveil novel therapeutic applications.

Potential Emerging Therapeutic Areas for this compound

| Therapeutic Area | Rationale Based on Related Compounds | Future Research Focus |

|---|---|---|

| Anticancer | Ferulic acid amides have shown cytotoxicity against various cancer cell lines, including Hela, HT-29, and A-549. scirp.org The presence of a halogen may enhance this activity. semanticscholar.org | Screening against a broad panel of cancer cell lines, investigation of effects on apoptosis, cell cycle, and metastasis. |

| Antimicrobial | Derivatives of ferulic acid have demonstrated significant activity against plant and human pathogens, including bacteria and fungi. tandfonline.comrsc.org | Determining the minimum inhibitory concentration (MIC) against a wide range of pathogenic bacteria and fungi; investigating mechanisms of action. |

| Antiviral | Ferulic acid derivatives have been synthesized and shown to possess activity against viruses such as Respiratory Syncytial Virus (RSV) and Tobacco Mosaic Virus (TMV). acs.orgfrontiersin.org | Evaluating efficacy against clinically relevant viruses like influenza, herpes simplex, and coronaviruses. |

| Neuroprotection | Compounds like 6-shogaol (B1671286) and 6-paradol have shown neuroprotective effects in models of multiple sclerosis and Alzheimer's disease by reducing neuroinflammation and glial activation. nih.gov | Investigating the ability of this compound to cross the blood-brain barrier and its efficacy in animal models of neurodegenerative diseases. |

The introduction of the bromine atom is a key modification that distinguishes this compound from its parent compound. This halogenation can alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency and a unique pharmacological profile. Future research dedicated to these outlined areas will be instrumental in determining if this compound can be developed into a valuable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6-Bromoferulaic acid, and how does bromination affect its physicochemical properties compared to ferulic acid?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution using bromine or brominating agents under controlled conditions (e.g., acetic acid as a solvent). Post-reaction, purification via column chromatography or recrystallization is critical to isolate the product . Characterization should include UV-Vis spectroscopy, HPLC, and NMR to confirm bromine substitution at the 6-position and assess stability .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

- Methodological Answer : Purity is assessed using HPLC with a C18 column and UV detection at 320 nm (common for phenolic acids). Stability studies require monitoring under varying pH, temperature, and light exposure. Accelerated degradation studies (e.g., 40°C/75% relative humidity) coupled with mass spectrometry can identify decomposition products .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell-free assays (e.g., DPPH or ABTS radical scavenging for antioxidant activity) and cell-based models (e.g., LPS-induced inflammation in RAW 264.7 macrophages). Dose-response curves and IC50 values should be calculated, with comparisons to ferulic acid to assess bromination’s impact .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics be resolved across studies?

- Methodological Answer : Conduct a systematic review (Cochrane guidelines) to identify confounding variables (e.g., dosage forms, animal models). Use meta-analysis to reconcile differences, and validate findings via in vivo studies with standardized protocols (e.g., oral administration in Sprague-Dawley rats, LC-MS/MS for plasma quantification) .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative models?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) in SH-SY5Y cells or transgenic C. elegans. Validate targets via siRNA knockdown or CRISPR-Cas8. Include positive controls (e.g., resveratrol) and assess mitochondrial function (Seahorse assay) to link mechanisms to observed neuroprotection .

Q. How can researchers address the gap in structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Use computational chemistry (density functional theory) to predict electronic effects of substituents. Synthesize analogs (e.g., 6-chloro or 6-nitro derivatives) and correlate Hammett constants with bioactivity data. Validate SAR via X-ray crystallography to confirm binding modes in target proteins (e.g., COX-2) .

Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible research?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use design-of-experiment (DoE) software to optimize reaction parameters (temperature, stoichiometry). Batch consistency is verified via orthogonal analytical methods (HPLC, DSC, and FTIR) .

Q. How should researchers design studies to evaluate this compound’s toxicity profile?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and subchronic exposure (28-day oral gavage). Include histopathology, serum biomarkers (ALT, creatinine), and genotoxicity assays (Ames test, Comet assay). Compare results to ferulic acid to isolate bromine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.